N-(pentan-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(pentan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 1-methylbutyl group attached to the nitrogen atom of the carboxamide functional group, which is connected to the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 1-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
N-(pentan-2-yl)thiophene-2-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylbutyl)-2-furancarboxamide: Similar structure but with an oxygen atom in the ring instead of sulfur.
N-(1-methylbutyl)-2-pyrrolecarboxamide: Contains a nitrogen atom in the ring instead of sulfur.
N-(1-methylbutyl)-2-thiazolecarboxamide: Contains both sulfur and nitrogen atoms in the ring.
Uniqueness
N-(pentan-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. The sulfur atom in the ring can participate in various interactions, making the compound suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
N-pentan-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H15NOS/c1-3-5-8(2)11-10(12)9-6-4-7-13-9/h4,6-8H,3,5H2,1-2H3,(H,11,12) |
InChI Key |
HONVBZPSCAKBGT-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CS1 |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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